molecular formula C15H9Cl2NO3 B2968160 1-oxo-2,3-dihydro-1H-inden-4-yl 3,6-dichloropyridine-2-carboxylate CAS No. 1119221-50-9

1-oxo-2,3-dihydro-1H-inden-4-yl 3,6-dichloropyridine-2-carboxylate

Cat. No. B2968160
CAS RN: 1119221-50-9
M. Wt: 322.14
InChI Key: SPULXJVJAOAQFR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains an indene and pyridine core . Indene is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex, given the presence of multiple rings and functional groups . The indene and pyridine rings would likely contribute significant aromatic character to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its complex structure . For example, the presence of the chloro groups and the carboxylate ester could affect its solubility .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it has biological activity, it could potentially interact with various enzymes or receptors in the body .

properties

IUPAC Name

(1-oxo-2,3-dihydroinden-4-yl) 3,6-dichloropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO3/c16-10-5-7-13(17)18-14(10)15(20)21-12-3-1-2-8-9(12)4-6-11(8)19/h1-3,5,7H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPULXJVJAOAQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)OC(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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